3-(methylsulfonyl)-N-(p-tolyl)pyrrolidine-1-carboxamide
CAS No.: 1448060-44-3
Cat. No.: VC7118171
Molecular Formula: C13H18N2O3S
Molecular Weight: 282.36
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1448060-44-3 |
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Molecular Formula | C13H18N2O3S |
Molecular Weight | 282.36 |
IUPAC Name | N-(4-methylphenyl)-3-methylsulfonylpyrrolidine-1-carboxamide |
Standard InChI | InChI=1S/C13H18N2O3S/c1-10-3-5-11(6-4-10)14-13(16)15-8-7-12(9-15)19(2,17)18/h3-6,12H,7-9H2,1-2H3,(H,14,16) |
Standard InChI Key | DBMYTMXOUIFYLM-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)NC(=O)N2CCC(C2)S(=O)(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a five-membered pyrrolidine ring (C₄H₈N) with two key substituents:
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A methylsulfonyl group (-SO₂CH₃) at the 3-position, which introduces strong electron-withdrawing characteristics.
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A carboxamide group (-CONH-C₆H₄-CH₃) at the 1-position, where the para-tolyl (p-tolyl) substituent enhances lipophilicity and potential target binding .
The molecular formula is C₁₃H₁₈N₂O₃S, with a calculated molecular weight of 282.36 g/mol.
Stereochemical Considerations
Pyrrolidine derivatives often exhibit stereochemical diversity due to the ring’s non-planar structure. While the exact stereochemistry of this compound is unspecified in available literature, synthetic routes involving chiral intermediates (e.g., tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate) suggest potential enantiomeric forms . Stereochemistry significantly impacts biological activity, as seen in related COX-2 inhibitors.
Physicochemical Properties
Property | Value/Description |
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Solubility | Moderate in polar aprotic solvents (e.g., DMSO, DMF); low in water |
LogP (Partition Coefficient) | Estimated ~2.1 (indicating moderate lipophilicity) |
Melting Point | Not reported; analogs range 120–160°C |
Synthesis and Optimization
Synthetic Pathways
The synthesis of 3-(methylsulfonyl)-N-(p-tolyl)pyrrolidine-1-carboxamide involves multi-step reactions, typically beginning with a pyrrolidine precursor. A plausible route includes:
Step 1: Protection of the Pyrrolidine Amine
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Reagents: tert-Butyloxycarbonyl (Boc) anhydride.
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Outcome: Formation of tert-butyl pyrrolidine-1-carboxylate to protect the amine during subsequent reactions.
Step 3: Deprotection and Carboxamide Formation
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Deprotection: Acidic conditions (e.g., HCl in dioxane) remove the Boc group.
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Carboxamide Coupling: Reaction with p-tolyl isocyanate or via activated esters (e.g., using EDC/HOBt).
Industrial-Scale Considerations
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Catalysts: Triethylamine for acid scavenging.
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Purification: Chromatography or recrystallization to achieve >95% purity.
Modification | Impact on Activity |
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Methylsulfonyl at C3 | Enhances enzyme binding affinity |
Para-substitution on aryl | Optimizes steric and electronic interactions |
Pyrrolidine ring saturation | Increases metabolic stability |
Comparison with Related Compounds
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